Ibuzatrelvir

Description

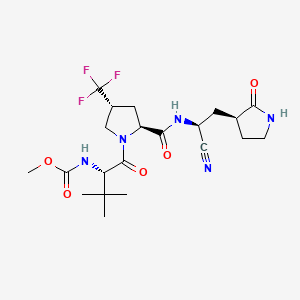

Structure

3D Structure

Properties

CAS No. |

2755812-39-4 |

|---|---|

Molecular Formula |

C21H30F3N5O5 |

Molecular Weight |

489.5 g/mol |

IUPAC Name |

methyl N-[(2S)-1-[(2S,4R)-2-[[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamoyl]-4-(trifluoromethyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |

InChI |

InChI=1S/C21H30F3N5O5/c1-20(2,3)15(28-19(33)34-4)18(32)29-10-12(21(22,23)24)8-14(29)17(31)27-13(9-25)7-11-5-6-26-16(11)30/h11-15H,5-8,10H2,1-4H3,(H,26,30)(H,27,31)(H,28,33)/t11-,12+,13-,14-,15+/m0/s1 |

InChI Key |

WGNWEPPRWQKSKI-AIEDFZFUSA-N |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)N1C[C@@H](C[C@H]1C(=O)N[C@@H](C[C@@H]2CCNC2=O)C#N)C(F)(F)F)NC(=O)OC |

Canonical SMILES |

CC(C)(C)C(C(=O)N1CC(CC1C(=O)NC(CC2CCNC2=O)C#N)C(F)(F)F)NC(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Ibuzatrelvir mechanism of action on SARS-CoV-2 Mpro

An In-depth Technical Guide on the Mechanism of Action of Ibuzatrelvir on SARS-CoV-2 Mpro

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (PF-07817883) is a second-generation, orally active antiviral drug candidate developed by Pfizer for the treatment of COVID-19.[1][2] It is currently undergoing Phase III clinical trials and has received fast-track status from the U.S. Food and Drug Administration (FDA).[1][3] Like its predecessor nirmatrelvir (a component of Paxlovid), this compound targets the main protease (Mpro or 3CL protease) of SARS-CoV-2, an enzyme essential for viral replication.[2][4] A key advantage of this compound is that it is designed as a standalone agent, eliminating the need for co-administration with ritonavir, which is used to boost nirmatrelvir's metabolic stability but can cause significant drug-drug interactions and taste disturbances.[2][5] This guide provides a detailed technical overview of this compound's mechanism of action, supported by structural and kinetic data, experimental methodologies, and visual diagrams.

Core Mechanism of Action

This compound functions as a potent and reversible covalent inhibitor of the SARS-CoV-2 Mpro.[1][4] The Mpro is a chymotrypsin-like cysteine protease that plays a critical role in the viral life cycle by cleaving the two large polyproteins, pp1a and pp1ab, at 11 distinct sites to release functional viral proteins required for replication.[4] Inhibition of Mpro effectively halts this process, thereby blocking viral propagation.[2]

The inhibitory action of this compound is mediated by its electrophilic nitrile "warhead". This functional group is specifically designed to interact with the catalytic dyad of the Mpro active site, which consists of Cysteine-145 (Cys145) and Histidine-41 (His41).[4][6]

The key steps of the inhibition are:

-

Initial Binding: this compound, a peptidomimetic compound, first binds non-covalently to the Mpro's active site.

-

Covalent Bond Formation: The thiol group (-SH) of the catalytic Cys145 residue performs a nucleophilic attack on the carbon atom of this compound's nitrile group.

-

Thioimidate Adduct Formation: This attack results in the formation of a reversible covalent bond, creating a thioimidate adduct.[1][4] Co-crystal structure analysis has determined the length of this covalent bond to be 1.77 Å.[1][4]

This covalent modification of the active site cysteine renders the enzyme inactive, preventing it from processing the viral polyproteins. The reversibility of this interaction is an important feature that can help reduce off-target effects and potential immunogenicity.[1][7]

Structural Basis of Inhibition

The co-crystal structure of this compound in complex with SARS-CoV-2 Mpro has been resolved at a 2.0 Å resolution, providing detailed insights into its binding mode.[1][4] The inhibitor occupies the substrate-binding pockets of the protease, labeled S1, S2, etc., with its corresponding chemical groups labeled P1, P2, etc.[8]

-

S1 Pocket: The P1 lactam group of this compound is stabilized within the S1 pocket through hydrogen bond interactions between the nitrogen atom of the lactam ring and the side chains of Phe140 and Glu166.[1][4]

-

S2 Pocket: The distinctive trifluoromethyl group at the P2 position of this compound fits precisely into the critical S2 substrate-binding pocket.[1][9]

-

Catalytic Dyad Interaction: The nitrile warhead forms a covalent bond with Cys145, as previously described.[1][4]

The high degree of conservation of the Mpro active site across different SARS-CoV-2 variants suggests that this compound will likely remain effective against emerging strains.[2]

Quantitative Data: Inhibition Kinetics

This compound demonstrates potent inhibition of SARS-CoV-2 Mpro. The key quantitative parameters are summarized below. For comparison, data for its activity against the Mpro from Middle East Respiratory Syndrome-related Coronavirus (MERS-CoV) are also included.

| Parameter | SARS-CoV-2 Mpro | MERS-CoV Mpro | Reference |

| IC₅₀ | 19 nM | 65 nM | [1] |

| Kᵢ | 5 nM | 31 nM | [1] |

| Reactivation Half-Time (t₁/₂) | 85 hours | 23 hours | [10] |

Note: A separate Pfizer publication reported a Kᵢ of 2.48 nM for SARS-CoV-2 Mpro and an IC₅₀ of 930 nM for MERS-CoV Mpro, using a different FRET substrate.[1]

Experimental Protocols

Mpro Inhibition Assay (FRET-based)

This assay is used to determine the IC₅₀ and Kᵢ values of inhibitors.

-

Principle: A fluorogenic substrate containing a cleavage site for Mpro is flanked by a fluorescent donor and a quencher. In its intact state, the fluorescence is quenched (Förster Resonance Energy Transfer). Upon cleavage by Mpro, the donor and quencher are separated, resulting in a measurable increase in fluorescence.

-

Methodology:

-

Purified Mpro enzyme is incubated with varying concentrations of the FRET substrate.

-

To determine inhibitor potency, the enzyme is pre-incubated with various concentrations of this compound (e.g., 10-400 nM) before the addition of the substrate.[10]

-

The reaction is monitored in real-time by measuring the increase in fluorescence intensity over time (e.g., for 7 minutes at 37 °C) using a multi-mode plate reader.[8]

-

The initial reaction velocities (rates of fluorescence increase) are calculated for each inhibitor concentration.

-

IC₅₀ values are determined by plotting the enzyme activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Kᵢ values are determined using computer-fit calculations (e.g., Prism 9.0, GraphPad Software) from data obtained at multiple substrate and inhibitor concentrations.[1][8]

-

Reversibility Studies (Dialysis Method)

This protocol assesses the reversible nature of the covalent inhibition.

-

Principle: If an inhibitor binds reversibly, its dissociation from the enzyme can be accelerated by removing the free inhibitor from the solution, leading to the recovery of enzyme activity.

-

Methodology:

-

A sample of Mpro (e.g., 3 µM) is incubated with a saturating concentration of this compound (e.g., 20 µM) for a set period (e.g., 10 minutes) to ensure complete inhibition. A control sample is incubated with the vehicle (DMSO).[1]

-

After confirming full inhibition via an activity assay, the enzyme-inhibitor complex is subjected to dialysis against a large volume of buffer to remove the unbound inhibitor.

-

At various time points during dialysis, aliquots of the enzyme sample are taken, and the Mpro activity is measured using the FRET assay.

-

The rate of activity recovery is analyzed to determine the dissociation rate and the reactivation half-time (t₁/₂).[10]

-

X-ray Crystallography

This technique is used to determine the three-dimensional structure of the Mpro-ibuzatrelvir complex.

-

Principle: High-resolution structural data is obtained by analyzing the diffraction pattern of X-rays passing through a crystallized form of the protein-inhibitor complex.

-

Methodology:

-

Crystallization: The purified SARS-CoV-2 Mpro is co-crystallized with an excess of this compound. This involves screening various conditions (precipitants, pH, temperature) to find those that promote the growth of high-quality, single crystals.

-

Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data are collected.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map of the complex. A molecular model of the protein and inhibitor is built into this map and refined to yield the final atomic-resolution structure. For the this compound-Mpro complex, the structure was determined at a 2.0 Å resolution.[1]

-

Visualizations

Signaling Pathway and Mechanism

Caption: Covalent inhibition of SARS-CoV-2 Mpro by this compound.

Experimental Workflow: FRET-based Inhibition Assay```dot

Caption: Comparison of this compound and Paxlovid attributes.

References

- 1. A Structural Comparison of Oral SARS-CoV-2 Drug Candidate this compound Complexed with the Main Protease (Mpro) of SARS-CoV-2 and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. contagionlive.com [contagionlive.com]

- 3. Item - A Structural Comparison of Oral SARS-CoVâ2 Drug Candidate this compound Complexed with the Main Protease (Mpro) of SARS-CoVâ2 and MERS-CoV - American Chemical Society - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. A Structural Comparison of Oral SARS-CoV-2 Drug Candidate this compound Complexed with the Main Protease (Mpro) of SARS-CoV-2 and MERS-CoV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Structural Comparison of Oral SARS-CoV-2 Drug Candidate this compound Complexed with the Main Protease (Mpro) of SARS-CoV-2 and MERS-CoV | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

Ibuzatrelvir chemical structure and synthesis pathway

An In-depth Technical Guide to the Chemical Structure and Synthesis of Ibuzatrelvir

Introduction

This compound (also known as PF-07817883) is an investigational, second-generation oral antiviral drug developed by Pfizer for the treatment of COVID-19.[1] It is a potent inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro), an enzyme crucial for viral replication.[2][3] As a successor to nirmatrelvir, the active component in Paxlovid, this compound is designed with improved metabolic stability, which allows for its administration as a single agent without the need for a pharmacokinetic booster like ritonavir.[4][5] This key advantage minimizes the risk of drug-drug interactions, a notable concern with Paxlovid.[6] this compound has demonstrated broad-spectrum antiviral activity against coronaviruses in preclinical studies and has undergone clinical trials to evaluate its efficacy and safety.[1][2]

Chemical Structure

This compound is a small molecule with the chemical formula C21H30F3N5O5 and a molecular weight of 489.49 g/mol .[3][7] Its systematic IUPAC name is methyl N-[(2S)-1-[(2S,4R)-2-[[(1S)-1-cyano-2-[(3S)-2-oxopyrrolidin-3-yl]ethyl]carbamoyl]-4-(trifluoromethyl)pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate.[7] The structure incorporates a nitrile warhead, which is key to its mechanism of action, allowing it to covalently bind to the active site of the viral protease.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C21H30F3N5O5 | [7] |

| Molecular Weight | 489.49 g/mol | [3] |

| CAS Number | 2755812-39-4 | [3] |

| InChI Key | WGNWEPPRWQKSKI-AIEDFZFUSA-N | [1] |

Mechanism of Action

This compound functions as a reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro).[1] This viral enzyme is essential for the cleavage of polyproteins into functional proteins required for viral replication.[5] The nitrile group in this compound's structure acts as an electrophilic "warhead" that is attacked by the thiol group of the cysteine residue (Cys145) in the Mpro active site.[1][5] This forms a thioimidate adduct, effectively blocking the enzyme's activity and halting the viral life cycle.[5]

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Synthesis Pathway

The synthesis of this compound can be achieved through a convergent route using solution-phase peptide coupling methods.[4] This approach involves the assembly of a tripeptide from key building blocks. The synthesis prioritizes the late-stage introduction of the more complex and costly trifluoromethyl proline residue to maximize efficiency.[8]

The general synthetic strategy is as follows:

-

Coupling of tert-butyl glycine and trifluoromethyl proline residues.

-

Deprotection of the proline C-terminal methyl ester.

-

Coupling of the resulting free dipeptide acid with a cyclic glutamine nitrile derivative to form the final tripeptide structure of this compound.

Caption: Convergent synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound (1)

The synthesis of this compound is accomplished through a multi-step process involving peptide couplings and a final purification step.[4]

-

Dipeptide Formation: The synthesis begins with the coupling of tert-butyl glycine (5) and trifluoromethyl proline (4) to form the dipeptide methyl ester (6).[4] This reaction is a standard peptide coupling, likely utilizing common coupling reagents such as HATU or EDC/HOBt in an appropriate solvent like dichloromethane or dimethylformamide.

-

Deprotection: The methyl ester of the dipeptide (6) is then deprotected to yield the free dipeptide acid (7).[4] This is typically achieved through saponification using a base like lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent such as methanol or THF.

-

Final Peptide Coupling: The free dipeptide acid (7) is subsequently coupled with the cyclic glutamine nitrile (8) to form the crude this compound product as a mixture of diastereomers.[4] This is another standard peptide coupling reaction.

-

Purification: The final diastereomeric mixture is separated using reverse-phase high-performance liquid chromatography (HPLC) to isolate the active diastereomer of this compound (1).[4]

Characterization

The identity and stereochemical purity of the final product and intermediates can be confirmed through various analytical techniques including:

-

NMR Spectroscopy: 1H and 19F NMR analyses are used to confirm the structure and to study the conformational isomers (cis and trans isomers of the proline amide bond).[4]

-

Mass Spectrometry: Gas chromatography-mass spectrometry (GC-MS) analysis of derivatized acidic hydrolysis products can be used to confirm the identity and stereochemical purity of each amino acid residue.[4]

Quantitative Data

This compound has shown potent inhibitory activity against the main proteases of several coronaviruses.

Table 2: In Vitro Inhibitory Activity of this compound

| Target Protease | IC50 (nM) | Source |

| SARS-CoV-1 Mpro | 18 | [2] |

| MERS-CoV Mpro | 930 | [2] |

Conclusion

This compound represents a significant advancement in the development of oral antiviral therapies for COVID-19. Its chemical structure is optimized for potent inhibition of the SARS-CoV-2 main protease and for improved metabolic stability, which obviates the need for a boosting agent. The convergent synthesis pathway allows for the efficient production of this complex molecule. Preclinical data on its inhibitory activity are promising, and ongoing clinical trials will further elucidate its therapeutic potential.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Structural Comparison of Oral SARS-CoV-2 Drug Candidate this compound Complexed with the Main Protease (Mpro) of SARS-CoV-2 and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. contagionlive.com [contagionlive.com]

- 7. This compound | C21H30F3N5O5 | CID 163362000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Ibuzatrelvir (PF-07817883): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro) developed by Pfizer.[1] It represents a significant advancement over its predecessor, nirmatrelvir (a component of Paxlovid), by exhibiting improved metabolic stability, thus eliminating the need for co-administration with a pharmacokinetic booster like ritonavir.[2] This attribute is anticipated to reduce the potential for drug-drug interactions.[3] this compound has demonstrated potent antiviral activity against a range of human coronaviruses in preclinical studies and has shown promising viral load reduction in a Phase 2b clinical trial in adults with COVID-19.[2][4] Currently, it is advancing into Phase 3 clinical trials.[5] This guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical and clinical data, and the experimental protocols used in its evaluation.

Introduction: The Rationale for a Second-Generation Mpro Inhibitor

The development of nirmatrelvir, the active component of Paxlovid, was a landmark achievement in the fight against the COVID-19 pandemic, validating the SARS-CoV-2 main protease (Mpro) as a key therapeutic target.[3] Mpro is a cysteine protease essential for cleaving viral polyproteins into functional proteins required for viral replication.[6] However, nirmatrelvir's metabolic instability necessitates its co-administration with ritonavir, a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[6] This boosting strategy, while effective, can lead to significant drug-drug interactions, limiting its use in patients on certain concomitant medications.

This limitation spurred the development of a second-generation Mpro inhibitor with enhanced metabolic stability and oral bioavailability, capable of achieving therapeutic concentrations as a standalone agent.[1] The goal was to create a more broadly applicable antiviral with a more favorable safety and drug-drug interaction profile. This effort led to the discovery of this compound (PF-07817883).

Mechanism of Action

This compound is a peptidomimetic inhibitor that functions as a reversible covalent inhibitor of the SARS-CoV-2 Mpro.[1] Its mechanism involves the nitrile warhead of the molecule forming a covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[6] This binding blocks the protease's ability to process viral polyproteins, thereby halting the viral replication cycle.

References

Pharmacokinetics and pharmacodynamics of Ibuzatrelvir in animal models

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Ibuzatrelvir in Animal Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound (PF-07817883), a second-generation oral SARS-CoV-2 main protease (Mpro) inhibitor. The data herein is primarily derived from foundational preclinical studies, offering critical insights into the compound's disposition and efficacy in various animal models.

Introduction to this compound

This compound is an investigational, orally bioavailable antiviral drug developed by Pfizer for the treatment of COVID-19.[1] As a second-generation SARS-CoV-2 main protease (Mpro or 3CLpro) inhibitor, it is designed to offer improved metabolic stability over first-generation inhibitors like nirmatrelvir.[2][3] This enhanced stability may obviate the need for a pharmacokinetic booster, such as ritonavir, potentially reducing the risk of drug-drug interactions.[4] Preclinical and clinical studies have demonstrated its potential as a single-agent therapy.[2][4] this compound has shown pan-human coronavirus antiviral activity in vitro and efficacy in a mouse model of SARS-CoV-2 infection.[1][2]

Mechanism of Action

This compound functions by inhibiting the SARS-CoV-2 main protease, an enzyme crucial for viral replication.[1] The virus initially produces large polyproteins that must be cleaved into functional viral proteins; Mpro is responsible for the majority of these cleavage events.[2] this compound, featuring a nitrile warhead, is designed to form a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1] This interaction blocks the enzyme's activity, thereby halting the processing of viral polyproteins and suppressing viral replication.[4]

Pharmacokinetics in Animal Models

Pharmacokinetic studies have been conducted in rats and cynomolgus monkeys to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound (referred to as compound 9 in the source literature) in rats and cynomolgus monkeys.[5]

Table 1: Pharmacokinetic Parameters of this compound in Male Wistar-Han Rats [5]

| Parameter | IV Administration (0.5 mg/kg) | Oral Administration (7.5 mg/kg) |

|---|---|---|

| CLp (mL/min/kg) | 35 | - |

| Vd,ss (L/kg) | 1.05 | - |

| t½ (h) | 2.8 | 2.3 |

| Tmax (h) | - | 0.29 |

| Cmax (ng/mL) | - | 232 |

| AUC(0-inf) (ng·h/mL) | 237 | 373 |

| Oral Bioavailability (F) (%) | - | 22 |

| Fraction Absorbed x Gut Availability (Fa x Fg) (%) | - | 42 |

Table 2: Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys (Oral Administration) [5]

| Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUC(0-24h) (ng·h/mL) |

|---|---|---|---|

| 10 | 1.0 | 321 | 1210 |

| 100 | 2.0 | 2430 | 13600 |

Experimental Protocols

-

Animal Model: Male Wistar-Han rats.

-

Housing: Animals were housed in standard conditions with access to food and water. Oral studies were conducted in the fed state.

-

Intravenous (IV) Administration:

-

Dose: 0.5 mg/kg.

-

Formulation: Solution in 10% (v/v) PEG400 / 90% (v/v) 23% (w/v) hydroxypropyl β-cyclodextrin (HPBCD) in water.

-

Administration: Administered as a single intravenous dose.

-

-

Oral (PO) Administration:

-

Dose: 7.5 mg/kg.

-

Formulation: Crystalline this compound administered as a solution in 0.5% (w/v) methylcellulose containing 2% (v/v) Tween 80.

-

Administration: Administered via oral gavage.

-

-

Sample Collection: Blood samples were collected at specified time points post-dose. Plasma was harvested by centrifugation.

-

Bioanalysis: Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Data Analysis: Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental analysis.

-

Animal Model: Cynomolgus monkeys.

-

Oral (PO) Administration:

-

Doses: 10 mg/kg and 100 mg/kg.

-

Formulation: Details on the formulation were not specified in the provided source.

-

Administration: Administered as a single oral dose.

-

-

Sample Collection and Analysis: Similar to the rat studies, blood samples were collected over a 24-hour period, and plasma concentrations were quantified via LC-MS/MS.

-

Data Analysis: Pharmacokinetic parameters were determined from the plasma concentration-time profiles.

Pharmacodynamics in Animal Models

The in vivo antiviral efficacy of this compound was evaluated in a mouse model of SARS-CoV-2 infection.

Data Summary

Oral administration of this compound resulted in a dose-dependent reduction in viral load in the lungs of infected mice.

Table 3: Antiviral Efficacy of this compound in K18-hACE2 Mice Infected with SARS-CoV-2 [6]

| Treatment Group (Oral, Twice Daily) | Mean Lung Viral Load (log10 RNA copies/mg) | Log Reduction vs. Vehicle |

|---|---|---|

| Vehicle | ~8.0 (estimated from source) | - |

| 100 mg/kg | ~6.5 (estimated from source) | ~1.5 |

| 300 mg/kg | ~4.5 (estimated from source) | ~3.5 |

| 500 mg/kg | ~3.0 (estimated from source) | ~5.0 |

| 500 mg/kg (+12h delayed start) | ~3.5 (estimated from source) | ~4.5 |

Note: Viral load values are estimated from graphical data presented in the source publication.[6]

Experimental Protocol

-

Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.

-

Virus: A mouse-adapted strain of SARS-CoV-2 (mCoV-USA-WA1/2020) was used for infection.

-

Infection Procedure: Mice were intranasally inoculated with the SARS-CoV-2 virus.

-

Treatment Groups:

-

Vehicle control group.

-

This compound at 100 mg/kg, 300 mg/kg, and 500 mg/kg.

-

An additional group received 500 mg/kg with the initiation of treatment delayed by 12 hours post-infection.

-

-

Dosing Regimen:

-

Administration: Oral gavage.

-

Frequency: Twice daily (BID).

-

Timing: The first dose was administered around the time of viral inoculation (except for the delayed-start group).

-

-

Study Endpoints:

-

Primary: Viral load in the lung tissue, assessed at the end of the study.

-

Secondary: Changes in body weight were monitored throughout the study as an indicator of morbidity.

-

-

Viral Load Quantification: Lung tissue was homogenized, and viral RNA was quantified using a quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.

Conclusion

The preclinical data from animal models indicate that this compound is an orally bioavailable Mpro inhibitor with a pharmacokinetic profile supportive of single-agent dosing. In rats, it demonstrates moderate clearance and oral bioavailability. In cynomolgus monkeys, exposure increases with dose. Crucially, pharmacodynamic studies in a relevant mouse model of SARS-CoV-2 infection demonstrate robust, dose-dependent antiviral activity, significantly reducing viral replication in the lungs. These findings provided a strong rationale for the continued clinical development of this compound as a potential treatment for COVID-19.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Second-Generation Oral SARS-CoV-2 Main Protease Inhibitor Clinical Candidate for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. wipo.int [wipo.int]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

Rise of Resistance: A Technical Examination of Ibuzatrelvir Efficacy Against SARS-CoV-2 Mpro Variants

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: November 7, 2025

Abstract

Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable covalent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication. Unlike its predecessor nirmatrelvir, this compound does not require pharmacokinetic boosting with ritonavir, simplifying treatment regimens and reducing the potential for drug-drug interactions.[1][2][3][4] As with any antiviral agent, the emergence of resistance is a significant concern. This technical guide provides a comprehensive overview of the current understanding of resistance mutations in SARS-CoV-2 Mpro and their impact on this compound. We consolidate quantitative data on inhibitor efficacy, detail the experimental protocols used to assess resistance, and visualize the underlying molecular and experimental frameworks.

Introduction: this compound and the SARS-CoV-2 Main Protease

The SARS-CoV-2 genome encodes two large polyproteins, pp1a and pp1ab, which require proteolytic cleavage by viral proteases to produce functional non-structural proteins (nsps) essential for viral replication and transcription.[5][6] The main protease (Mpro), also known as 3C-like protease (3CLpro), is responsible for 11 of these cleavage events, making it a prime target for antiviral therapeutics.[2][5][6]

This compound, like nirmatrelvir, is a peptidomimetic inhibitor that forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[2][5] Its nitrile warhead is attacked by the Cys145 thiol, forming a thioimidate adduct that blocks substrate access and inhibits enzymatic activity.[2][5] The high degree of conservation in the Mpro active site across coronaviruses has made it an attractive target for developing broad-spectrum antiviral agents.[2]

Known Resistance Mutations in SARS-CoV-2 Mpro

While dedicated in-vitro evolution studies to select for this compound-specific resistance mutations are not yet widely published, significant insights can be drawn from the extensive research on nirmatrelvir resistance. Given the similar mechanism of action and binding mode of the two inhibitors, mutations conferring resistance to nirmatrelvir are highly likely to affect this compound susceptibility.

Several studies involving serial passaging of SARS-CoV-2 in the presence of nirmatrelvir have identified key mutations in the Mpro that reduce inhibitor efficacy.[7] Notable mutations include those in and around the substrate-binding pocket, such as L50F and E166V.[7][8] The E166V mutation is particularly significant, as it has been shown to confer strong resistance to nirmatrelvir.[7][9]

A triple mutant, L50F/E166A/L167F, has been identified in vitro and demonstrates decreased potency for both nirmatrelvir and this compound.[10][11] While these mutations can increase resistance, they may also come at a cost to the virus in terms of reduced enzymatic activity and replicative fitness, which can sometimes be compensated for by other mutations.[7][8][12]

Quantitative Assessment of this compound Potency Against Mpro Variants

The efficacy of this compound and related compounds against wild-type and mutant Mpro has been quantified using biochemical and cell-based assays. The following tables summarize the available data.

| Mpro Variant | Inhibitor | IC50 (nM) | Fold Change vs. WT | Reference |

| Wild-Type | This compound | 19 | - | [13] |

| Nirmatrelvir | ~850 | - | [10][11] | |

| L50F (δ Variant) | This compound | 6 | 0.32 (Increased Susceptibility) | [2][5] |

| E47N | This compound | ~38 | ~2 | [2][5][13] |

| L50F/E166A/L167F | This compound | 1080 | ~57 | [10][11] |

| Nirmatrelvir | 850 | - | [10][11] | |

| Table 1: Biochemical IC50 values of this compound against SARS-CoV-2 Mpro variants. |

| Mpro Variant | Inhibitor | Ki (nM) | Reference |

| Wild-Type | This compound | 5 | [13][14] |

| MERS-CoV Mpro | This compound | 31 | [13][14] |

| Table 2: Biochemical Ki values of this compound. |

Experimental Protocols

The characterization of Mpro inhibitors and resistance mutations relies on a suite of biochemical, cell-based, and structural biology techniques.

FRET-Based Mpro Inhibition Assay

This is a common biochemical assay to determine the in vitro potency of Mpro inhibitors.

Principle: A synthetic peptide substrate containing an Mpro cleavage site is flanked by a fluorophore and a quencher pair (Förster Resonance Energy Transfer). In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by Mpro, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

Detailed Methodology:

-

Reagents:

-

Recombinant SARS-CoV-2 Mpro (WT or mutant)

-

FRET substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM Bis-Tris (pH 7.4), 1 mM DTT

-

Test compound (this compound) serially diluted in DMSO.

-

-

Procedure:

-

Recombinant Mpro (e.g., 100 nM final concentration) is pre-incubated with varying concentrations of the test inhibitor (e.g., 0 to 400 µM) in a 96- or 384-well plate for 10-30 minutes at 37°C to allow for inhibitor binding.[2][3][10][13]

-

The enzymatic reaction is initiated by the addition of the FRET substrate (e.g., 100 µM final concentration).[2][13]

-

Fluorescence intensity is monitored kinetically using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans/Dabcyl pair).

-

The initial reaction velocities are calculated from the linear phase of the fluorescence signal increase.

-

IC50 values are determined by plotting the initial velocities against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve using software such as GraphPad Prism.[2][13]

-

Cell-Based Antiviral Assays

Cell-based assays are crucial for determining the efficacy of an antiviral compound in a more biologically relevant context.

Principle: These assays measure the ability of a compound to inhibit viral replication in cultured cells. This can be assessed by various endpoints, including the reduction of viral-induced cytopathic effect (CPE), quantification of viral RNA or protein, or the use of reporter viruses.

Detailed Methodology (CPE Reduction Assay):

-

Materials:

-

Vero E6 or other susceptible cell lines (e.g., Huh7-ACE2).

-

SARS-CoV-2 virus stock.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound (this compound).

-

Cell viability reagent (e.g., CellTiter-Glo®).

-

-

Procedure:

-

Cells are seeded in 96-well plates and grown to confluence.

-

The medium is replaced with fresh medium containing serial dilutions of the test compound.

-

Cells are then infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

The plates are incubated for a period sufficient to allow for viral replication and CPE development (e.g., 48-72 hours).

-

Cell viability is assessed by measuring ATP content (luminescence) or by microscopic examination of CPE.

-

EC50 values (the concentration required to protect 50% of cells from viral-induced death) are calculated by plotting cell viability against the logarithm of the compound concentration.

-

X-ray Crystallography of Mpro-Inhibitor Complexes

Structural analysis provides atomic-level details of how inhibitors bind to Mpro and how mutations can confer resistance.

Principle: High-resolution three-dimensional structures of Mpro in complex with an inhibitor are determined by X-ray diffraction of protein crystals.

Detailed Methodology:

-

Protein Expression and Purification:

-

The gene for SARS-CoV-2 Mpro (WT or mutant) is cloned into an expression vector and expressed in E. coli.

-

The protein is purified to homogeneity using chromatography techniques (e.g., Ni-NTA affinity chromatography, size-exclusion chromatography).

-

-

Crystallization:

-

The purified Mpro is incubated with a molar excess of the inhibitor (e.g., this compound).

-

The Mpro-inhibitor complex is crystallized using techniques such as vapor diffusion, screening a wide range of crystallization conditions (precipitants, pH, temperature).

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.[15]

-

X-ray diffraction data are collected at a synchrotron source.[15][16]

-

The diffraction data are processed, and the structure is solved using molecular replacement, using a known Mpro structure as a search model.[15]

-

The model is refined, and the inhibitor is built into the electron density map to reveal the precise binding interactions.

-

Visualizations of Pathways and Workflows

SARS-CoV-2 Mpro Polyprotein Cleavage Pathway

The following diagram illustrates the critical role of Mpro in processing the viral polyproteins pp1a and pp1ab into individual non-structural proteins.

Caption: SARS-CoV-2 Mpro cleaves polyproteins to form the replication complex.

Experimental Workflow for Assessing Inhibitor Resistance

This workflow outlines the integrated approach to identifying and characterizing resistance mutations.

Caption: Workflow for identifying and characterizing antiviral resistance mutations.

Conclusion and Future Directions

This compound represents a promising advancement in the oral antiviral armamentarium against COVID-19. While it demonstrates potent activity against wild-type SARS-CoV-2, the emergence of resistance, particularly through mutations previously identified under nirmatrelvir pressure, is a clinical inevitability. The L50F/E166A/L167F triple mutant Mpro has been shown to reduce the potency of this compound, highlighting the need for ongoing surveillance of Mpro mutations in circulating SARS-CoV-2 variants.

Future work should focus on:

-

Prospective Surveillance: Monitoring for the emergence of Mpro mutations in patients treated with this compound as it progresses through clinical trials and potential deployment.

-

In-depth Mechanistic Studies: Further structural and biochemical analyses of how emerging mutations impact this compound binding and Mpro catalytic activity.

-

Development of Next-Generation Inhibitors: Designing novel Mpro inhibitors with different binding modes or resistance profiles to overcome existing and future resistance mutations.

This guide provides a foundational understanding of the current landscape of this compound resistance. A continued, multi-faceted research effort is critical to ensuring the long-term efficacy of Mpro inhibitors in the fight against COVID-19.

References

- 1. sfu.ca [sfu.ca]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PathSpecific™ SARS-CoV-2 Mpro Assay Kit - Creative Biolabs [creative-biolabs.com]

- 4. Design, Synthesis, X-Ray Crystallography and Biological Activities of Covalent, Non-Peptidic Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SARS-CoV-2 polyprotein substrate regulates the stepwise Mpro cleavage reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Multiple pathways for SARS-CoV-2 resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Naturally occurring mutations of SARS-CoV-2 main protease confer drug resistance to nirmatrelvir - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural basis for varying drug resistance of SARS-CoV-2 Mpro E166 variants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into the nirmatrelvir-resistant SARS-CoV-2 Mpro L50F/E166A/L167F triple mutant-inhibitor-complex reveal strategies for next generation coronaviral inhibitor design - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. A Structural Comparison of Oral SARS-CoV-2 Drug Candidate this compound Complexed with the Main Protease (Mpro) of SARS-CoV-2 and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Crystal structures of main protease (Mpro) mutants of SARS-CoV-2 variants bound to PF-07304814 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. dgk-home.de [dgk-home.de]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuzatrelvir (PF-07817883) is an investigational, orally bioavailable, second-generation antiviral agent developed by Pfizer for the treatment of COVID-19.[1] As a potent inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), this compound targets a crucial enzyme in the coronavirus replication cycle.[1][2] Preclinical and clinical studies have demonstrated its broad-spectrum activity against human coronaviruses, positioning it as a significant advancement over first-generation protease inhibitors.[1][2][3][4] This document provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative inhibitory data, experimental protocols, and key advantages.

Mechanism of Action

This compound functions by inhibiting the main protease (Mpro), a chymotrypsin-like cysteine protease essential for the viral life cycle.[2][5] After the virus enters a host cell, it releases its RNA, which is translated into large polyproteins. Mpro is responsible for cleaving these polyproteins into functional viral proteins required for viral replication and assembly.

This compound is designed as a peptidomimetic inhibitor. Its nitrile "warhead" forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site.[1][5] This interaction blocks the enzyme's proteolytic activity, thereby halting the viral replication process.[2][6]

Data Presentation: In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against the Mpro of multiple coronaviruses, highlighting its pan-coronavirus potential. The following tables summarize the key quantitative data from in vitro studies.

Table 1: Mpro Enzymatic Inhibition

| Virus | Protease | Metric | Value | Reference |

| SARS-CoV-2 | Mpro | Ki | 2.48 nM | [5] |

| SARS-CoV-2 | Mpro | IC50 | 19 nM | [5] |

| MERS-CoV | Mpro | Ki | 31 nM | [5] |

| MERS-CoV | Mpro | IC50 | 65 nM | [5] |

| MERS-CoV | Mpro | IC50 | 930 nM* | [5] |

*Note: This value was reported by Pfizer using a different FRET substrate, which may account for the variation.[5]

Table 2: Clinical Antiviral Activity (Phase 2b Study)

The primary endpoint of the Phase 2b trial was the change in viral load from baseline to day 5. All tested doses of this compound showed a statistically significant reduction compared to placebo.

| Treatment Group | Placebo-Adjusted LS Mean Change in Viral Load (log10 copies/mL) | 80% Confidence Interval | P-value |

| 100 mg this compound | -0.7 | -1.1 to -0.3 | 0.02 |

| 300 mg this compound | -0.8 | -1.3 to -0.3 | 0.01 |

| 600 mg this compound | -1.2 | -1.5 to -0.8 | < 0.0001 |

Data from the Phase 2b clinical trial (NCT05799495) as reported in Clinical Infectious Diseases.[3][7]

Key Advantages Over First-Generation Inhibitors

This compound was developed to improve upon the limitations of nirmatrelvir, the active component in Paxlovid.[1][2] Its primary advantages stem from enhanced metabolic stability.[2][8]

-

No Ritonavir Boosting: this compound does not require co-administration with ritonavir, a cytochrome P450 3A4 (CYP3A4) inhibitor used to boost nirmatrelvir's concentration.[2][5][8]

-

Reduced Drug-Drug Interactions (DDIs): By eliminating the need for ritonavir, this compound has a lower potential for the significant drug-drug interactions associated with Paxlovid.[1][3][6][7]

-

Improved Tolerability: Clinical trial participants have not reported dysgeusia (unpleasant metallic taste), a common side effect of Paxlovid, often referred to as "Paxlovid mouth".[1][3][7]

Experimental Protocols

Mpro Inhibition Assay (In Vitro)

The inhibitory potency of this compound against viral proteases is typically determined using a Förster Resonance Energy Transfer (FRET) assay.

-

Reagents: Recombinant Mpro enzyme (from SARS-CoV-2, MERS-CoV, etc.), a fluorogenic FRET peptide substrate containing a cleavage site for Mpro, and this compound at various concentrations.

-

Procedure:

-

The Mpro enzyme is pre-incubated with varying concentrations of this compound in an assay buffer.

-

The FRET substrate is added to initiate the enzymatic reaction.

-

If Mpro is active, it cleaves the substrate, separating the fluorophore and quencher and resulting in a detectable fluorescent signal.

-

The fluorescence is monitored over time using a plate reader.

-

-

Data Analysis: The rate of substrate cleavage is calculated. The percentage of inhibition at each this compound concentration is determined relative to a no-inhibitor control. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by fitting the data to a dose-response curve. Ki (inhibition constant) values can be subsequently determined.[5]

Phase 2b Clinical Trial Protocol (NCT05799495)

This study was designed to evaluate the virologic response and safety of different doses of this compound.[3][7]

-

Study Design: A randomized, double-blind, placebo-controlled, dose-ranging study conducted at 31 sites in the United States.[3]

-

Participants: 240 non-hospitalized adults (18 to <65 years) with symptomatic, confirmed COVID-19 and no risk factors for severe disease.[1][3][7]

-

Randomization and Treatment: Participants were randomized (1:1:2:2) to receive one of the following treatments orally, twice daily for 5 days:

-

Primary Endpoint: The change in SARS-CoV-2 RNA level (viral load) from baseline (Day 1) to Day 5. Nasopharyngeal specimens were collected on Days 1, 3, 5, 10, 14, and 21.[3][7]

-

Safety Endpoint: Adverse events (AEs) were recorded through Day 33.[3][7]

Conclusion

This compound represents a significant step forward in the development of oral antiviral therapies for coronaviruses. Its potent, pan-coronavirus activity demonstrated in vitro, combined with a favorable safety and drug interaction profile from clinical trials, underscores its potential as a single-agent treatment for COVID-19.[1][2] The improved metabolic stability addresses key limitations of earlier protease inhibitors, potentially allowing for broader use across diverse patient populations.[8] Ongoing Phase 3 trials will further elucidate its efficacy in high-risk and immunocompromised patient groups, shaping the future landscape of coronavirus treatment.[6][9]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. A Structural Comparison of Oral SARS-CoV-2 Drug Candidate this compound Complexed with the Main Protease (Mpro) of SARS-CoV-2 and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. contagionlive.com [contagionlive.com]

- 7. Virologic Response and Safety of this compound, A Novel SARS-CoV-2 Antiviral, in Adults With COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fixing the Achilles Heel of Pfizer’s Paxlovid for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. clinicaltrials.eu [clinicaltrials.eu]

Ibuzatrelvir: A Technical Guide to Metabolic Stability and Degradation Product Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), developed by Pfizer.[1][2][3] Unlike its predecessor nirmatrelvir, a component of Paxlovid, this compound is engineered for enhanced metabolic stability, obviating the need for co-administration with a pharmacokinetic booster like ritonavir.[2][4][5] This improved stability is a key design feature, intended to reduce the potential for drug-drug interactions, a known complication with ritonavir-boosted therapies.[6][7]

This technical guide provides an in-depth overview of the metabolic stability and degradation pathways of this compound. It is designed to offer researchers and drug development professionals a comprehensive resource, detailing experimental protocols, quantitative stability data, and the methodologies for identifying and characterizing its degradation products.

Metabolic Stability of this compound

The enhanced metabolic stability of this compound is attributed to strategic structural modifications aimed at blocking common sites of metabolism.[8] Specifically, the introduction of a trifluoromethyl (CF3) group at the P2 position of the molecule effectively prevents oxidative metabolism at this site, a known metabolic "soft spot" in related compounds.[8] This modification stabilizes the drug against clearance by cytochrome P450 (CYP) enzymes.[8] Preclinical studies have indicated that the oxidative metabolism of precursors to this compound is primarily mediated by CYP3A4/5.[9]

In Vitro Metabolic Stability Data

In vitro studies using human liver microsomes (HLM) are crucial for assessing the intrinsic metabolic stability of a drug candidate. These assays measure the rate of disappearance of the parent drug over time, allowing for the calculation of key parameters such as half-life (t½) and intrinsic clearance (CLint).

Table 1: In Vitro Metabolic Stability of this compound and Related Compounds in Human Liver Microsomes (HLM)

| Compound | HLM CLint,app (μL/min/mg protein) |

|---|---|

| This compound (PF-07817883) | < 4.7 |

| Nirmatrelvir | 28.8 |

| Precursor Compound 2 | 11 |

| Precursor Compound 3 | 11 |

Data sourced from the Journal of Medicinal Chemistry.[9] The apparent intrinsic clearance (CLint,app) for this compound was at the lower limit of the high-throughput assay, indicating high stability.

In Vivo Pharmacokinetic Data

Pharmacokinetic studies in animal models provide essential information on how a drug is absorbed, distributed, metabolized, and excreted in a living system. The following data were obtained from studies in rats.

Table 2: Pharmacokinetic Parameters of this compound Precursors in Rats

| Compound | Dose (mg/kg) & Route | CLp (mL/min/kg) | Vd,ss (L/kg) | t½ (h) |

|---|---|---|---|---|

| Precursor 5 | 1.0 (i.v.) | 35 | 1.05 | 6.0 |

| Precursor 6 | 1.0 (i.v.) | 25 | 0.55 | 1.9 |

| Precursor 12 | 1.0 (i.v.) | 30 | 0.65 | 2.5 |

CLp: Plasma Clearance; Vd,ss: Volume of Distribution at steady state; t½: Terminal Half-life. Data sourced from the Journal of Medicinal Chemistry.[9]

Degradation Products and Metabolic Pathways

Metabolite identification (MetID) studies are performed to determine the chemical structures of degradation products formed through metabolic processes. For precursors to this compound, two primary oxidative metabolites, designated M1 and M2, were identified in liver microsomes and hepatocytes across preclinical species and humans.[9] The formation of these metabolites was significantly inhibited by ketoconazole, a selective CYP3A4/5 inhibitor, confirming the major role of this enzyme in the metabolic pathway.[9] Importantly, no human-unique metabolites were observed for the precursor, suggesting that preclinical animal models are representative of human metabolism.[9]

While the specific structures of this compound's degradation products have not been publicly detailed, the metabolic pathway is anticipated to proceed via oxidation, primarily mediated by CYP3A4.

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

The following sections detail representative protocols for assessing metabolic stability and identifying degradation products. These are based on standard industry practices and information from studies on this compound and similar molecules.[1][10][11][12][13]

Protocol 1: In Vitro Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (100 mM, pH 7.4)

-

Magnesium chloride (MgCl2)

-

Acetonitrile (ACN) with an internal standard (for quenching the reaction)

-

Control compounds (e.g., a high-clearance and a low-clearance compound)

-

96-well plates, incubator/shaker, centrifuge, LC-MS/MS system

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Prepare working solutions of this compound and control compounds by diluting the stock solutions in the incubation buffer. The final solvent concentration should be kept low (e.g., <0.5%) to avoid enzyme inhibition.

-

Prepare the HLM suspension in phosphate buffer on ice.

-

Prepare the NADPH regenerating system.

-

-

Incubation:

-

In a 96-well plate, add the HLM suspension to the wells containing the incubation buffer.

-

Pre-warm the plate at 37°C for approximately 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system to the wells. For negative controls, add buffer instead of the NADPH system.

-

At predetermined time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

-

Sample Processing:

-

After the final time point, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to precipitate the microsomal proteins.

-

Transfer the supernatant to a new 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound at each time point relative to the internal standard.

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of this compound remaining versus time.

-

Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

-

Calculate the half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint (μL/min/mg protein) = (0.693 / t½) * (incubation volume in μL / mg of microsomal protein).

-

Protocol 2: Identification of Degradation Products

Objective: To identify and structurally characterize the metabolites of this compound formed in vitro and through forced degradation.

Part A: In Vitro Metabolite Generation

-

Follow the incubation procedure as described in Protocol 1, but with a larger incubation volume and a single, longer incubation time (e.g., 60 minutes) to generate a sufficient quantity of metabolites.

-

Process the samples by protein precipitation with acetonitrile.

-

Concentrate the supernatant under a stream of nitrogen before analysis.

Part B: Forced Degradation Study

-

Preparation of Samples: Prepare solutions of this compound in various stress conditions as per ICH guidelines:

-

Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid drug substance at 80°C for 48 hours.

-

Photolytic Degradation: Solution exposed to UV/Vis light (as per ICH Q1B guidelines).

-

-

Sample Neutralization and Dilution: After the stress period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis.

Part C: Analysis and Characterization

-

LC-MS/MS Analysis:

-

Inject the samples from Part A and B into a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

-

Acquire full scan mass spectra and data-dependent MS/MS spectra.

-

Compare the chromatograms of the stressed samples and the in vitro incubation with a control sample of the parent drug to identify potential degradation products/metabolites.

-

Use the accurate mass measurements to propose elemental compositions for the parent ion and its fragments.

-

Analyze the fragmentation patterns in the MS/MS spectra to elucidate the structures of the degradation products.

-

-

Metabolite Isolation (for NMR):

-

If the structure cannot be unambiguously determined by MS, scale up the in vitro incubation or forced degradation reaction.

-

Isolate the metabolite of interest using preparative HPLC.

-

-

NMR Spectroscopy:

-

Dissolve the isolated metabolite in a suitable deuterated solvent.

-

Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.

-

Use the NMR data to confirm the structure elucidated from the MS/MS data.

-

Workflow Visualizations

Caption: Workflow for In Vitro Metabolic Stability Assay.

Caption: Workflow for Degradation Product Identification.

Conclusion

This compound represents a significant advancement in the development of oral antiviral therapies for COVID-19, primarily due to its enhanced metabolic stability profile which allows for standalone administration. The quantitative data from in vitro and in vivo studies confirm its low clearance and improved stability over first-generation inhibitors. The established metabolic pathway, proceeding through CYP3A4-mediated oxidation, provides a clear direction for further drug interaction studies. The detailed protocols provided in this guide offer a robust framework for the continued investigation of this compound and the development of future antiviral agents with optimized metabolic properties.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Development and Validation of a Forced Degradation Study for Profiling Favipiravir Degradants by LC-MS | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]

- 3. rcsb.org [rcsb.org]

- 4. Fixing the Achilles Heel of Pfizer’s Paxlovid for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Structural Comparison of Oral SARS-CoV-2 Drug Candidate this compound Complexed with the Main Protease (Mpro) of SARS-CoV-2 and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A Second-Generation Oral SARS-CoV-2 Main Protease Inhibitor Clinical Candidate for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Darunavir Using Advanced Analytical Techniques Like UPLC-MS, Prep-HPLC, HRMS, NMR, and FT-IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

- 12. LC-MS/MS method for the characterization of the forced degradation products of Entecavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. One moment, please... [archives.ijper.org]

Methodological & Application

Application Notes and Protocols for Ibuzatrelvir In Vitro Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro), a critical enzyme for viral replication.[1][2] By targeting the highly conserved Mpro, this compound demonstrates potent antiviral activity against SARS-CoV-2 and other coronaviruses.[1][3] These application notes provide detailed protocols for in vitro cell-based assays to evaluate the antiviral efficacy and cytotoxicity of this compound, aiding researchers in the continued development and characterization of this promising therapeutic candidate.

Mechanism of Action

This compound functions by forming a reversible covalent bond with the cysteine residue (Cys145) in the active site of the viral 3CL protease.[1] This interaction blocks the protease's ability to cleave viral polyproteins, which is an essential step in the viral replication cycle. This targeted mechanism of action is effective against various coronaviruses and is believed to remain potent against emerging variants.

Caption: Mechanism of action of this compound in inhibiting SARS-CoV-2 replication.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound from biochemical and cell-based assays.

Table 1: Biochemical Assay Data

| Target Enzyme | Assay Type | IC50 (nM) | Reference |

| SARS-CoV-2 Mpro | FRET-based | 19 | [4] |

| MERS-CoV Mpro | FRET-based | 65 | [4] |

| SARS-CoV-1 Mpro | FRET-based | 18 | [5] |

| MERS-CoV Mpro | FRET-based | 930 | [5] |

Table 2: Cell-Based Antiviral Activity

| Cell Line | Assay Type | EC50 (nM) | EC90 (nM) | Reference |

| Vero76 | Viral Replication Assay | 34 | 70 | [6] |

| Differentiated Normal Human Bronchial Epithelial (dNHBE) | Viral Replication Assay | 34 | 70 | [5] |

| Vero E6 (ACE2 enriched) | Cytopathic Effect (CPE) | 180 | - | [6] |

| SARS-CoV-1 Infected Cells | Cell-based Antiviral Assay | 157 | - | [6] |

| MERS-CoV Infected Cells | Cell-based Antiviral Assay | 158 | - | [6] |

Table 3: Cytotoxicity Data

| Cell Line | Assay Type | CC50 | Remarks | Reference |

| Hepatocytes | CellTiter 96 | Not Determined | No reduction in cell viability observed at tested concentrations. | [6] |

Experimental Protocols

Protocol 1: SARS-CoV-2 Cytopathic Effect (CPE) Inhibition Assay

This protocol is designed to determine the concentration at which this compound inhibits the virus-induced cell death.

Materials:

-

Vero E6 cells enriched for ACE2 expression

-

SARS-CoV-2 (e.g., USA-WA1/2020 strain)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)

-

This compound

-

P-glycoprotein inhibitor (e.g., CP-100356)

-

96-well clear-bottom plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed Vero E6-ACE2 cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.

-

Prepare serial dilutions of this compound in DMEM with 2% FBS.

-

Aspirate the culture medium from the cells and add 100 µL of the diluted this compound to each well. Include a "no drug" control.

-

To account for potential drug efflux, a P-glycoprotein inhibitor can be added at a final concentration of 2 µM.[7]

-

Infect the cells with SARS-CoV-2 at a Multiplicity of Infection (MOI) of 0.01.

-

Incubate the plates for 72 hours at 37°C with 5% CO2.

-

After incubation, assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's instructions.

-

Measure luminescence using a luminometer.

-

Calculate the EC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to the host cells.

Materials:

-

Vero E6 cells (or other relevant cell line)

-

DMEM with 10% FBS

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the existing medium with 100 µL of the this compound dilutions. Include a "no drug" control.

-

Incubate the plate for 72 hours at 37°C with 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the CC50 value by plotting the percentage of cell viability against the logarithm of the this compound concentration.

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol 3: Viral RNA Quantification by qRT-PCR

This protocol quantifies the amount of viral RNA to determine the inhibitory effect of this compound on viral replication.

Materials:

-

Supernatants from infected cell cultures treated with this compound

-

RNA extraction kit

-

qRT-PCR master mix

-

Primers and probes specific for a SARS-CoV-2 gene (e.g., N gene)

-

qRT-PCR instrument

Procedure:

-

Collect the supernatant from the wells of the CPE assay plate before adding the viability reagent.

-

Extract viral RNA from the supernatant using a commercial RNA extraction kit according to the manufacturer's protocol.

-

Perform one-step qRT-PCR using a master mix containing reverse transcriptase and DNA polymerase.

-

Use primers and a probe targeting a conserved region of the SARS-CoV-2 genome.

-

Run the qRT-PCR on a real-time PCR instrument.

-

Quantify the viral RNA levels by comparing the Ct values of the treated samples to a standard curve of known viral RNA concentrations.

-

Calculate the percentage of viral inhibition for each this compound concentration.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Virologic Response and Safety of this compound, A Novel SARS-CoV-2 Antiviral, in Adults With COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Structural Comparison of Oral SARS-CoV-2 Drug Candidate this compound Complexed with the Main Protease (Mpro) of SARS-CoV-2 and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PF-07817883 (this compound) | SARS-CoV-2 Mpro inhibitor | Probechem Biochemicals [probechem.com]

- 7. A Second-Generation Oral SARS-CoV-2 Main Protease Inhibitor Clinical Candidate for the Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ibuzatrelvir Enzymatic Inhibition Assay

Introduction

Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro), also known as the 3C-like protease (3CLpro).[1][2][3][4] This enzyme is critical for viral replication, as it processes viral polyproteins into functional non-structural proteins.[1][5][6] this compound acts as a reversible covalent inhibitor by targeting the catalytic cysteine residue (Cys145) in the active site of the 3CLpro.[1][5] A significant advantage of this compound is its improved metabolic stability, which allows for administration as a single agent without the need for a pharmacokinetic booster like ritonavir.[1][4] These application notes provide a detailed protocol for determining the inhibitory activity of this compound against SARS-CoV-2 3CLpro using a fluorescence resonance energy transfer (FRET) based assay.

Mechanism of Action Signaling Pathway

The SARS-CoV-2 3CL protease is a key enzyme in the viral life cycle. It cleaves the viral polyprotein at multiple sites to release functional proteins necessary for viral replication and transcription. This compound inhibits this process by binding to the active site of the 3CL protease, thereby blocking its enzymatic activity and halting viral replication.

Data Presentation

The inhibitory potency of this compound against viral proteases can be quantified by determining its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The following tables summarize the reported values for this compound against SARS-CoV-2 Mpro and MERS-CoV Mpro.

Table 1: In Vitro Inhibitory Activity of this compound against Viral Proteases

| Enzyme Target | Inhibitor | IC50 (nM) | Ki (nM) | Reference |

| SARS-CoV-2 Mpro | This compound | 19 | 5 | [1][7] |

| SARS-CoV-2 Mpro | This compound | - | 2.48 | [1] |

| MERS-CoV Mpro | This compound | 65 | 31 | [1][7] |

| MERS-CoV Mpro | This compound | 930 | - | [3] |

Table 2: Kinetic Parameters for this compound

| Enzyme Target | Inhibitor | Reactivation Half-life (t1/2) |

| SARS-CoV-2 Mpro | This compound | 85 hours |

| MERS-CoV Mpro | This compound | 23 hours |

Experimental Protocols

This section provides a detailed methodology for a FRET-based enzymatic assay to determine the inhibitory activity of this compound against SARS-CoV-2 3CLpro.

Materials and Reagents

-

Enzyme: Recombinant SARS-CoV-2 3CLpro (Mpro)

-

Inhibitor: this compound

-

Substrate: FRET-based substrate, e.g., DABCYL-KTSAVLQSGFRKME-EDANS[8]

-

Control: DMSO (vehicle for this compound)

-

Microplate: 96- or 384-well black, flat-bottom microplate suitable for fluorescence measurements

-

Plate Reader: Fluorescence microplate reader with excitation and emission wavelengths of 320 nm and 420 nm, respectively[1][5]

Experimental Workflow Diagram

Detailed Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a serial dilution of this compound in assay buffer to achieve the desired final concentrations for the assay. A common approach is to use a 10-point dilution series.

-

Prepare the SARS-CoV-2 3CLpro solution in assay buffer to a final concentration of 100 nM.[1][5]

-

Prepare the FRET substrate solution in assay buffer to a final concentration of 100 µM.[1][5]

-

-

Assay Procedure:

-

Add the desired volume of assay buffer to each well of the microplate.

-

Add the serially diluted this compound solutions to the appropriate wells. Include wells with DMSO only as a negative control (100% enzyme activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% enzyme activity).

-

Add the SARS-CoV-2 3CLpro solution to all wells except for the no-enzyme control.

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[1][5]

-

Initiate the enzymatic reaction by adding the FRET substrate solution to all wells.

-

Immediately place the microplate in the fluorescence plate reader.

-

-

Data Acquisition:

Data Analysis

-

Calculate the Rate of Reaction: Determine the initial velocity (rate) of the enzymatic reaction for each well by calculating the slope of the linear portion of the fluorescence intensity versus time plot.

-

Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of DMSO control))

-

Determine the IC50 Value:

-

Plot the percent inhibition as a function of the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve using a suitable software package such as GraphPad Prism.[1][5][9][10]

-

The IC50 value is the concentration of this compound that results in 50% inhibition of the enzyme activity.

-

-

Determine the Ki Value (Optional):

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, particularly for competitive inhibitors:[11][12] Ki = IC50 / (1 + ([S] / Km))

-

Where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate. The Km value should be determined in separate experiments by measuring the reaction velocity at various substrate concentrations.

-

Logical Relationship for Data Analysis

References

- 1. A Structural Comparison of Oral SARS-CoV-2 Drug Candidate this compound Complexed with the Main Protease (Mpro) of SARS-CoV-2 and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Screening of drugs by FRET analysis identifies inhibitors of SARS-CoV 3CL protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. contagionlive.com [contagionlive.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 12. An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors - Analyst (RSC Publishing) DOI:10.1039/D0AN00721H [pubs.rsc.org]

Application Note: High-Throughput Screening Assays for Ibuzatrelvir Analogs

Audience: Researchers, scientists, and drug development professionals involved in antiviral drug discovery.

Introduction: Ibuzatrelvir (PF-07817883) is a second-generation, orally bioavailable inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro).[1][2] The main protease is essential for viral replication, as it cleaves viral polyproteins into functional units.[3][4] this compound, like its predecessor nirmatrelvir, features a nitrile warhead that forms a reversible covalent bond with the catalytic cysteine (Cys145) in the Mpro active site, thereby blocking its function.[1][5][6] A key advantage of this compound is its improved metabolic stability, which may eliminate the need for co-administration with a pharmacokinetic enhancer like ritonavir.[2][7] The development of high-throughput screening (HTS) assays is critical for the rapid identification and characterization of novel this compound analogs with enhanced potency, selectivity, and pharmacokinetic properties. This document provides detailed protocols for robust biochemical and cell-based HTS assays tailored for this purpose.

Mechanism of Action: Mpro Inhibition

The SARS-CoV-2 Mpro is a cysteine protease that plays a critical role in the viral life cycle by processing viral polyproteins. Inhibition of Mpro blocks the production of mature viral proteins, thus halting viral replication.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. Live cell assay to quantify the activity of SARS-CoV-2 main protease, Mpro - Technology Commercialization [license.umn.edu]

- 4. Protease Inhibitor Assay of SARS-CoV-2 - Creative Biolabs [sars-cov-2.creative-biolabs.com]

- 5. A Structural Comparison of Oral SARS-CoV-2 Drug Candidate this compound Complexed with the Main Protease (Mpro) of SARS-CoV-2 and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. contagionlive.com [contagionlive.com]

Application Notes and Protocols for Generating Ibuzatrelvir-Resistant SARS-CoV-2 Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuzatrelvir (PF-07817883) is an investigational second-generation oral antiviral agent developed by Pfizer for the treatment of COVID-19.[1] It functions as a potent and specific inhibitor of the SARS-CoV-2 main protease (Mpro), also known as 3C-like protease (3CLpro).[1][2] Mpro is a viral enzyme essential for the cleavage of polyproteins into functional viral proteins, a critical step in the viral replication cycle.[2][3] this compound, similar to nirmatrelvir, forms a reversible covalent bond with the catalytic cysteine residue (Cys145) in the Mpro active site, thereby blocking its function.[1][4]

The emergence of antiviral resistance is a significant concern in the long-term efficacy of any antiviral therapeutic.[5] Therefore, the in vitro generation and characterization of drug-resistant viral strains are crucial for understanding potential resistance mechanisms, identifying resistance-associated mutations, and informing the development of next-generation inhibitors and combination therapies. These application notes provide a detailed protocol for the generation of this compound-resistant SARS-CoV-2 strains in a controlled laboratory setting.

Signaling Pathway of this compound's Action

This compound targets a key enzyme in the SARS-CoV-2 replication cycle. The virus's genomic RNA is translated into two large polyproteins, pp1a and pp1ab. The main protease (Mpro) is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins (NSPs) that are essential for forming the replication and transcription complex (RTC). By inhibiting Mpro, this compound prevents the formation of the RTC, thus halting viral replication.

Experimental Protocols

This section details the methodologies for the in vitro generation and characterization of this compound-resistant SARS-CoV-2.

Materials and Reagents

-

Cell Lines: Vero E6 (ATCC CRL-1586) or Calu-3 (ATCC HTB-55) cells.

-